N'-(2-chlorophenyl)-N-methyloxamide
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Overview
Description
N’-(2-chlorophenyl)-N-methyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a 2-chlorophenyl group and a methyloxamide group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets
Mode of Action
The exact mode of action of N’-(2-chlorophenyl)-N-methyloxamide is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that, like other similar compounds, it may interact with its targets causing changes in their function
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities
Pharmacokinetics
In silico predictions and toxicity studies of similar compounds have been conducted . These studies can provide a basis for understanding the potential ADME properties of N’-(2-chlorophenyl)-N-methyloxamide, but direct studies on this specific compound are needed.
Result of Action
Related compounds have been shown to induce morphological changes in cells, decrease mitochondrial activity, and increase lactate dehydrogenase leakage
Action Environment
It is known that environmental factors can significantly influence the action of various compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-methyloxamide typically involves the reaction of 2-chloroaniline with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(2-chlorophenyl)-N-methyloxamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(2-chlorophenyl)-N-methyloxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)acetamide
- N-(2-chlorophenyl)benzamide
- N-(2-chlorophenyl)urea
Uniqueness
N’-(2-chlorophenyl)-N-methyloxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its methyloxamide group provides unique binding properties and reactivity patterns that are not observed in other related compounds.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-methyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-11-8(13)9(14)12-7-5-3-2-4-6(7)10/h2-5H,1H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNBHAYWOSREG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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